molecular formula C14H21N5 B14610837 Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- CAS No. 60560-35-2

Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)-

Cat. No.: B14610837
CAS No.: 60560-35-2
M. Wt: 259.35 g/mol
InChI Key: ZQUFJXPVWXIVIH-UHFFFAOYSA-N
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Description

Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of cyanamide with amines under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-cyano-1-(1,1-diethylpropyl)amine with 4-pyridyl isocyanate. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale chemical reactions in controlled environments. The specific methods for this compound would depend on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Guanidine derivatives can undergo various chemical reactions, including:

    Oxidation: Guanidine compounds can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert guanidine derivatives into amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the guanidine structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Guanidine derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of guanidine derivatives often involves interactions with biological molecules such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function by binding to specific sites on the target molecules. The molecular targets and pathways involved depend on the specific structure of the guanidine derivative.

Comparison with Similar Compounds

Similar Compounds

    Guanidine hydrochloride: A common guanidine derivative used in protein denaturation and as a chaotropic agent.

    Aminoguanidine: Known for its potential as an inhibitor of advanced glycation end-products (AGEs) formation.

    Methylguanidine: Studied for its role in various biochemical processes.

Uniqueness

Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other guanidine derivatives. Its unique combination of functional groups can result in specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

60560-35-2

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

1-cyano-2-(3-ethylpentan-3-yl)-3-pyridin-4-ylguanidine

InChI

InChI=1S/C14H21N5/c1-4-14(5-2,6-3)19-13(17-11-15)18-12-7-9-16-10-8-12/h7-10H,4-6H2,1-3H3,(H2,16,17,18,19)

InChI Key

ZQUFJXPVWXIVIH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)N=C(NC#N)NC1=CC=NC=C1

Origin of Product

United States

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